molecular formula C13H9ClO2 B1612777 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-40-5

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1612777
CAS RN: 5728-40-5
M. Wt: 232.66 g/mol
InChI Key: SIJOLCGREMQDIW-UHFFFAOYSA-N
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Description

3-Chloro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the IUPAC name (3’-chloro [1,1’-biphenyl]-4-yl)acetic acid . It is a derivative of biphenyl, which consists of two connected phenyl rings .


Molecular Structure Analysis

The molecular structure of 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a carboxylic acid group attached to the other . The exact molecular formula was not found in the searched resources.


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid could potentially include electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or acylation . In these reactions, the aromatic ring of the compound could act as a nucleophile, attacking an electrophilic carbocation .

Scientific Research Applications

Summary of the Application

Biphenyl and dibenzofuran derivatives, which can be synthesized from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .

Methods of Application or Experimental Procedures

These derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .

Results or Outcomes

Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For instance, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .

2. Suzuki–Miyaura Coupling

Summary of the Application

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which can be derived from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”.

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Results or Outcomes

The reaction is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

3. Selection of Boron Reagents for Suzuki–Miyaura Coupling

Summary of the Application

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which can be derived from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”.

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Results or Outcomes

The reaction is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

4. Chloromethylation of Aromatic Compounds

Summary of the Application

Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

Methods of Application or Experimental Procedures

The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Results or Outcomes

Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

5. Selection of Boron Reagents for Suzuki–Miyaura Coupling

Summary of the Application

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which can be derived from compounds like “3-Chloro-[1,1’-biphenyl]-4-carboxylic acid”.

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Results or Outcomes

The reaction is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

6. Chloromethylation of Aromatic Compounds

Summary of the Application

Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

Methods of Application or Experimental Procedures

The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Results or Outcomes

Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

Safety And Hazards

The safety data sheet for a similar compound, 3-Chlorobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for research on 3-Chloro-[1,1’-biphenyl]-4-carboxylic acid were not found in the searched resources, one relevant paper suggests that similar compounds could be used in the synthesis of new pharmaceuticals . This suggests potential future research directions in drug discovery and development.

properties

IUPAC Name

2-chloro-4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJOLCGREMQDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614670
Record name 3-Chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

5728-40-5
Record name 3-Chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.30 g of methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzoate, 0.19 g of bromobenzene, 57mg of 1,1-bis(diphenylphosphino)ferrocene dichloropalladium and 0.55 g of potassium carbonate were dissolved in 15 ml dimethoxyethane, and the mixture was heated under reflux for 1 hour. After cooling the reaction solution to room temperature, ethyl acetate and water were added thereto. The mixture was filtered through Celite, and the mother liquor was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was subjected to silica gel column chromatography, and from fractions eluted with hexane-ethyl acetate (5:1), methyl 2-chloro-4-phenylbenzoate was obtained. Then, the resulting methyl 2-chloro-4-phenylbenzoate was dissolved in 4 ml methanol, and 2 ml of 1N sodium hydroxide was added, and the mixture was stirred at room temperature for 6 hours. The reaction mixture was ice-cooled and neutralized with 1N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was evaporated, to give 0.12 g of 2-chloro-4-phenylbenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Woolard - 2023 - search.proquest.com
Salmonella enterica serovars cause an estimated 93 million infections each year that result either in typhoid fever or salmonellosis. Among those subspecies that cause typhoid fever, …
Number of citations: 0 search.proquest.com

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